molecular formula C19H23N5OS B2569014 (1,4-dimethyl-1H-pyrazol-5-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1207045-41-7

(1,4-dimethyl-1H-pyrazol-5-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2569014
CAS No.: 1207045-41-7
M. Wt: 369.49
InChI Key: XOQNEDXRNKFBSV-UHFFFAOYSA-N
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Description

The compound (1,4-dimethyl-1H-pyrazol-5-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a hybrid heterocyclic molecule featuring a pyrazole and benzothiazole scaffold linked via a piperazine-methanone bridge.

Properties

IUPAC Name

[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-12-9-13(2)17-15(10-12)21-19(26-17)24-7-5-23(6-8-24)18(25)16-14(3)11-20-22(16)4/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQNEDXRNKFBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(C=NN4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1,4-dimethyl-1H-pyrazol-5-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C19H22N4OS\text{C}_{19}\text{H}_{22}\text{N}_4\text{OS}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The pyrazole and piperazine moieties are known to exhibit enzyme inhibitory properties. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .
  • Antimicrobial Activity : Similar benzothiazole derivatives have demonstrated significant antibacterial and antifungal activities. The presence of the benzothiazole ring enhances the lipophilicity and bioavailability of the compound, potentially improving its efficacy against microbial pathogens .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to the target molecule. For instance, a review on benzothiazole derivatives indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundMIC (µg/mL)Activity Type
7a15Antibacterial
7g12Antifungal

Enzyme Inhibition Studies

In vitro studies have shown that related compounds can effectively inhibit AChE and urease:

CompoundIC50 (µM)Enzyme Target
Compound A2.14AChE
Compound B0.63Urease

These results suggest that the synthesized compound may also exhibit similar enzyme inhibitory effects.

Case Studies and Research Findings

  • Antitubercular Activity : A study focusing on benzothiazole derivatives found that certain compounds demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis. The structure-activity relationship indicated that modifications in the benzothiazole moiety significantly influenced biological activity .
  • Neuroprotective Effects : Research on pyrazole derivatives has suggested neuroprotective properties through modulation of neurotransmitter systems, particularly in models of neurodegenerative diseases. Compounds similar to the target molecule showed enhanced binding affinity for muscarinic receptors, indicating potential therapeutic applications in cognitive disorders .
  • Cytotoxicity Studies : Evaluations of cytotoxic effects on various cancer cell lines revealed that certain derivatives led to significant cell death at micromolar concentrations, indicating potential anticancer properties .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrazole and benzothiazole exhibit significant anticancer activity. For example:

  • A study found that certain pyrazole derivatives demonstrated cytotoxic effects against glioma cell lines, with IC50 values indicating effectiveness comparable to established chemotherapeutics like 5-fluorouracil .
  • The mechanism of action often involves inducing apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

Compounds incorporating the benzothiazole structure have shown promise as antimicrobial agents:

  • A study reported the synthesis of thiazolidinone derivatives that exhibited antibacterial properties against various pathogens .
  • The presence of the pyrazole ring may enhance the interaction with microbial enzymes or receptors, contributing to their efficacy.

Other Pharmacological Effects

The compound may also possess additional pharmacological properties, including:

  • Anti-inflammatory : Some pyrazole derivatives have been noted for their anti-inflammatory effects in preclinical studies.
  • Neuroprotective : Compounds with similar structures have been investigated for neuroprotective effects in models of neurodegenerative diseases.

Case Studies

StudyCompoundFindings
1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanoneDemonstrated significant cytotoxicity against C6 glioma cells; induced apoptosis.
Benzothiazole-thiazolidinonesExhibited broad-spectrum antimicrobial activity; effective against Gram-positive and Gram-negative bacteria.
Pyrazolone derivativesInvestigated for their potential use as pharmaceuticals; showed favorable interactions in biological assays.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Tetrazole-Piperidine Derivatives

describes 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28) as compounds synthesized via multistep reactions involving aryl anilines, sodium azide, and piperidine . While distinct in core heterocycles (tetrazole vs. pyrazole/benzothiazole), these derivatives share critical features with the target compound:

  • Piperazine/piperidine moieties : Both classes utilize nitrogen-containing aliphatic rings, which enhance solubility and enable interactions with biological targets (e.g., GPCRs or ion channels).
  • Aromatic heterocycles : The tetrazole (in derivatives 22–28) and pyrazole/benzothiazole (in the target compound) contribute to π-π stacking and hydrogen bonding in target binding.
Table 1: Key Structural and Pharmacological Comparisons
Compound Class Core Heterocycles Pharmacological Targets (Hypothesized) Synthesis Complexity
Target Compound Pyrazole + Benzothiazole Kinases, CNS receptors High (multi-step)
Tetrazole-Piperidine (22–28) Tetrazole + Piperidine Antimicrobial, Anticancer Moderate

Limitations in Existing Comparative Data

No peer-reviewed studies directly comparing the target compound with its analogues were identified. Key research gaps include:

  • Absence of bioactivity profiles (e.g., IC₅₀ values, selectivity data).
  • Lack of computational modeling (e.g., docking studies to predict target engagement).

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